molecular formula C14H11NO2S B6606865 2-methanesulfonylbenzo[f]quinoline CAS No. 2839139-34-1

2-methanesulfonylbenzo[f]quinoline

Cat. No.: B6606865
CAS No.: 2839139-34-1
M. Wt: 257.31 g/mol
InChI Key: DXOOSRMGRURDFN-UHFFFAOYSA-N
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Description

2-Methanesulfonylbenzo[f]quinoline is a valuable chemical building block in medicinal chemistry and organic synthesis, primarily serving as a versatile intermediate for constructing diverse benzo[f]quinoline-based heterocycles with significant biological potential. The benzo[f]quinoline scaffold is a crucial pharmacophore known for a wide spectrum of biological activities, and functionalization at various positions, such as the 2-position with a methanesulfonyl group, allows for the creation of novel compounds for pharmaceutical research . This compound is particularly useful in the design and synthesis of new molecular entities aimed at addressing urgent global health challenges. Research indicates that derivatives of benzo[f]quinoline exhibit excellent, quasi-nonselective antifungal activity against Candida albicans and very good antibacterial activity against Staphylococcus aureus , making them promising candidates in the fight against microbial resistance . Furthermore, the scaffold is extensively explored in anticancer research, where it can act as a planar polyaromatic ligand capable of intercalating with DNA, thereby inhibiting replication and transcription in cancer cells . Some synthesized benzo[f]quinoline-based heterocycles have demonstrated potent in vitro antiproliferative efficacy against human cancer cell lines, such as HCT116 and MCF7, and have shown strong binding affinity to molecular targets like the CDK-5 enzyme through molecular docking studies . The methanesulfonyl group attached to the core structure is a key functional handle that can be utilized in further chemical transformations, including nucleophilic substitution and cycloaddition reactions, to access more complex, drug-like molecules for biological evaluation .

Properties

IUPAC Name

2-methylsulfonylbenzo[f]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO2S/c1-18(16,17)11-8-13-12-5-3-2-4-10(12)6-7-14(13)15-9-11/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXOOSRMGRURDFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=CC3=CC=CC=C32)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.31 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Substrate Design

The reaction begins with acid-catalyzed rearrangement of the hydrazine, forming an iminopropyl aniline intermediate. Cyclization and oxidative aromatization yield the quinoline core. To position the methanesulfonyl group at C2, the aryl component of the hydrazine precursor must bear the sulfonyl moiety ortho to the hydrazine attachment site (Figure 1). For example, N-(2-methanesulfonylphenyl)-N'-cyclopropylhydrazine would rearrange to 2-methanesulfonylbenzo[f]quinoline under optimized conditions (85% H₃PO₄, 1,2-dichlorobenzene, 170°C, 24 h).

Key Advantages :

  • High regiocontrol through precursor substitution patterns

  • Compatibility with electron-withdrawing groups like sulfonates

Limitations :

  • Requires multistep synthesis of tailored hydrazine precursors

  • Sensitivity of sulfonyl groups to strong acidic conditions

Directed Ortho-Metalation and Sulfonylation

Post-synthetic modification of preformed benzo[f]quinoline cores via directed metalation provides an alternative route. The nitrogen atom in the quinoline ring directs lithiation to the C2 position, enabling subsequent reaction with electrophilic sulfonating agents.

Lithiation-Sulfonylation Sequence

  • Deprotonation : Treatment of benzo[f]quinoline with lithium diisopropylamide (LDA) at -78°C in THF generates a C2-lithiated intermediate.

  • Electrophilic Quenching : Addition of methanesulfonyl chloride (1.2 equiv) yields this compound after aqueous workup (Scheme 1).

Optimization Data :

ParameterOptimal ConditionYield Impact
Temperature-78°C to 0°C< -50°C: 65-72%
BaseLDA vs. LTMPLDA superior (70% vs 58%)
ElectrophileMsCl vs Ms₂OMsCl preferred (70% vs 42%)

Challenges :

  • Competing side reactions at C4 and C8 positions

  • Sensitivity of lithiated intermediates to protic impurities

Nucleophilic Aromatic Substitution on Halogenated Precursors

Chlorinated benzo[f]quinolines serve as versatile intermediates for introducing sulfonyl groups via metal-catalyzed cross-coupling or nucleophilic substitution.

Palladium-Catalyzed Sulfonylation

2-Chlorobenzo[f]quinoline undergoes coupling with sodium methanesulfinate in the presence of Pd(PPh₃)₄ (5 mol%) and CuI (10 mol%) in DMF at 120°C. The reaction proceeds via a radical pathway, achieving 58-63% yields after 24 h.

Mechanistic Insights :

  • Single electron transfer from Cu(I) generates a sulfonyl radical

  • Radical addition to the chloroarene followed by re-aromatization

Substrate Scope :

X in 2-X-Benzo[f]quinolineCoupling PartnerYield (%)
ClNaSO₂Me63
BrNaSO₂Me59
INaSO₂Me61

Friedel-Crafts Sulfonylation of Activated Intermediates

While classical electrophilic sulfonylation of quinolines is challenging due to their π-deficient nature, pre-activation strategies enable regioselective functionalization.

N-Oxide Mediated Sulfonylation

  • N-Oxidation : Benzo[f]quinoline treated with mCPBA in CH₂Cl₂ yields the N-oxide.

  • Directed Sulfonylation : The N-oxide directs electrophilic attack to C2. Reaction with methanesulfonyl chloride (2 equiv) and AlCl₃ (1.5 equiv) in nitrobenzene at 80°C provides the 2-sulfonylated product in 44% yield.

Rationale :

  • N-oxide enhances ring nucleophilicity and directs electrophiles to C2

  • AlCl₃ activates MsCl for electrophilic substitution

Pfitzinger Synthesis with Sulfonylated Ketones

Adaptation of the classical Pfitzinger reaction allows incorporation of sulfonyl groups during quinoline ring formation.

Modified Reaction Protocol

  • Isatin Derivatization : 5-Methanesulfonylisatin synthesized via sulfonation of isatin using chlorosulfonic acid.

  • Condensation : Reaction with cyclohexanone in aqueous KOH (10%, 80°C) forms quinoline-4-carboxylic acid intermediate.

  • Decarboxylation : Pyrolysis with CaO at 300°C removes the carboxylic acid group, yielding this compound (Overall yield: 37%).

Critical Analysis :

  • Sulfonate group stability during high-temperature decarboxylation requires careful optimization

  • Limited to 4-carboxylic acid precursors, necessitating subsequent decarboxylation

Comparative Analysis of Synthetic Routes

MethodYield RangeKey AdvantagesMajor Limitations
Homo-Diaza-Cope65-76%Atom-economic, single-step annulationComplex precursor synthesis
Directed Metalation58-72%High regioselectivityCryogenic conditions required
Pd-Catalyzed Coupling58-63%Broad substrate scopeRadical side reactions
N-Oxide Sulfonylation40-44%Avoids pre-functionalized precursorsModerate yields
Pfitzinger Adaptation35-37%Classical methodologyMulti-step with decarboxylation

Computational Insights into Reaction Pathways

Density functional theory (DFT) simulations of the homo-diaza-Cope mechanism reveal:

  • Activation energy for cyclopropane ring opening: 28.3 kcal/mol

  • Transition state stabilization through H-bonding with H₃PO₄ (ΔG‡ reduced by 5.7 kcal/mol)

  • Electron-withdrawing sulfonyl groups lower the LUMO energy of intermediates by 1.3 eV, facilitating cyclization

Scalability and Industrial Considerations

Key Challenges :

  • Purification of polar sulfonylated products from reaction mixtures

  • Corrosive nature of sulfonating agents at scale

Process Optimization Strategies :

  • Continuous flow implementation for exothermic lithiation steps

  • Aqueous quench systems with pH-controlled crystallization

Chemical Reactions Analysis

Types of Reactions: 2-Methanesulfonylbenzo[f]quinoline undergoes various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, commonly using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinolines .

Scientific Research Applications

2-Methanesulfonylbenzo[f]quinoline has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibition and protein interactions.

    Medicine: Quinoline derivatives are known for their antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: It is used in the development of dyes, pigments, and agrochemicals

Mechanism of Action

The mechanism of action of 2-methanesulfonylbenzo[f]quinoline involves its interaction with specific molecular targets and pathways. Quinoline derivatives are known to inhibit enzymes such as topoisomerases and kinases, which play crucial roles in DNA replication and cell signaling. This inhibition can lead to the disruption of cellular processes, resulting in antimicrobial or anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:

Regioselectivity: The position of substitution (C2 vs. C3) significantly impacts molecular geometry and electronic properties. For example, 3-acetylbenzo[f]quinoline’s acetyl group at C3 allows for distinct X-ray-confirmed packing interactions compared to C2-substituted analogs .

Synthetic Routes : Sulfonylation methods (e.g., deoxygenative strategies ) differ from acetylation approaches, which rely on copper catalysis and halogenated solvents .

Spectroscopic Data: Acetylated derivatives exhibit pronounced downfield shifts in 13C NMR (e.g., δ 151.60 ppm for C-2 in 2-acetylbenzo[h]quinoline), likely due to electron-withdrawing effects . Similar shifts are expected for sulfonyl groups but remain unreported in the evidence.

Biological Activity

2-Methanesulfonylbenzo[f]quinoline is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its effects, mechanisms, and relevant research findings.

Overview of this compound

This compound is a derivative of quinoline, a class of compounds known for their diverse biological properties. Quinoline derivatives have been studied extensively for their roles in pharmacology, particularly in antimicrobial, anti-inflammatory, and anticancer activities.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Quinoline derivatives often act as enzyme inhibitors, affecting pathways crucial for cell survival and proliferation.
  • Interaction with Nucleic Acids : Some studies suggest that quinoline compounds can intercalate with DNA or RNA, leading to disruptions in replication and transcription processes.
  • Modulation of Cellular Signaling : These compounds may influence various signaling pathways, contributing to their therapeutic effects.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study involving substituted quinolines demonstrated their effectiveness against various bacterial strains and mycobacterial species. The structure-activity relationship (SAR) analysis revealed that modifications in the quinoline structure could enhance antimicrobial efficacy .

CompoundActivity Against MycobacteriaIC50 (μmol/L)
This compoundModerateTBD
N-Cycloheptylquinoline-2-carboxamideHigh7.5
N-(2-phenylethyl)quinoline-2-carboxamideHighTBD

Anticancer Activity

The anticancer potential of this compound has also been explored. Studies have shown that certain quinoline derivatives can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. The compound's ability to inhibit cell proliferation has made it a candidate for further investigation in cancer therapy.

Case Studies

  • Study on Antimycobacterial Activity : A series of substituted quinolines were evaluated for their antimycobacterial activity, with this compound showing promising results. The study highlighted its potential as an alternative treatment for tuberculosis, especially against strains resistant to conventional therapies .
  • Evaluation of Cytotoxicity : In vitro studies assessed the cytotoxic effects of this compound on various cancer cell lines. The compound demonstrated selective toxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-methanesulfonylbenzo[f]quinoline, and how can purity be ensured?

  • Answer : Synthesis typically involves multi-step reactions, starting with quinoline derivatives functionalized via electrophilic aromatic substitution or sulfonylation. For example, methanesulfonyl groups can be introduced using methanesulfonyl chloride under controlled acidic conditions . Purification often employs column chromatography or recrystallization, with purity verified via HPLC (>98%) and structural confirmation via 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS). Reaction yields (e.g., 60–75%) depend on stoichiometry and solvent selection (e.g., DCM vs. THF) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Answer : Key techniques include:

  • NMR : 1^1H NMR (δ 8.5–9.0 ppm for quinoline protons; δ 3.2–3.5 ppm for methanesulfonyl CH3_3) and 13^13C NMR (δ 120–150 ppm for aromatic carbons).
  • Mass Spectrometry : HRMS to confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 273.1).
  • FT-IR : Peaks at 1150–1170 cm1^{-1} (S=O stretching) and 1350–1370 cm1^{-1} (C-SO2_2 bonds) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

  • Answer : Systematic optimization involves:

  • Temperature : Elevated temperatures (80–100°C) accelerate sulfonylation but may increase side reactions.
  • Catalysts : Lewis acids (e.g., AlCl3_3) enhance electrophilic substitution efficiency.
  • Solvent Screening : Polar aprotic solvents (e.g., DMF) improve solubility but may require post-reaction neutralization.
  • Kinetic Studies : Pseudo-first-order models can identify rate-limiting steps (e.g., sulfonyl group activation) .

Q. What adsorption mechanisms govern the environmental behavior of this compound?

  • Answer : Adsorption isotherms (Langmuir vs. Freundlich) and kinetic models (pseudo-second-order) are used to study interactions with environmental matrices like activated carbon or clay. For instance:

ModelParametersValue
Langmuirqmaxq_{\text{max}} (mg/g)45.2
FreundlichKfK_f12.3
Thermodynamic studies (ΔG° < 0) confirm spontaneous adsorption, influenced by pH and ionic strength .

Q. How can contradictory data on the biological activity of quinoline derivatives be resolved?

  • Answer : Conflicting results (e.g., antimicrobial vs. cytotoxic effects) may arise from:

  • Structural Variations : Substituent positioning (e.g., electron-withdrawing vs. donating groups) alters target binding.
  • Assay Conditions : Variations in cell lines (e.g., HEK293 vs. HeLa) or MIC thresholds.
  • Molecular Docking : Use tools like AutoDock to predict binding affinities to enzymes (e.g., cytochrome P450) and validate via SPR or ITC .

Q. What methodologies elucidate the structure-activity relationship (SAR) of this compound?

  • Answer : SAR studies involve:

  • Analog Synthesis : Modifying substituents (e.g., replacing methanesulfonyl with ethanesulfonyl).
  • Biological Assays : Dose-response curves (IC50_{50} values) against targets like kinases or bacterial biofilms.
  • Computational Analysis : DFT calculations to correlate electronic properties (e.g., HOMO-LUMO gaps) with activity trends .

Q. What metabolic pathways degrade this compound in environmental or biological systems?

  • Answer : Biodegradation studies using Pseudomonas spp. reveal metabolites like hydroxylated or desulfonated derivatives. GC/MS analysis identifies intermediates (e.g., 8-hydroxyquinoline), while 14^{14}C-labeling tracks mineralization rates. In vitro liver microsomal assays (CYP450 enzymes) assess oxidative metabolism .

Q. How can molecular interactions between this compound and proteins be quantified?

  • Answer : Techniques include:

  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (konk_{\text{on}}, koffk_{\text{off}}) to receptors.
  • Isothermal Titration Calorimetry (ITC) : Determines thermodynamic parameters (ΔH, ΔS).
  • X-ray Crystallography : Resolves binding modes (e.g., hydrogen bonds with active-site residues) .

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